molecular formula C20H12Br2O3 B290593 4-Benzoylphenyl 2,5-dibromobenzoate

4-Benzoylphenyl 2,5-dibromobenzoate

Cat. No. B290593
M. Wt: 460.1 g/mol
InChI Key: ZSATYTVECICBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoylphenyl 2,5-dibromobenzoate, also known as BDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDB is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 461.13 g/mol.

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 2,5-dibromobenzoate is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. 4-Benzoylphenyl 2,5-dibromobenzoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-Benzoylphenyl 2,5-dibromobenzoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 4-Benzoylphenyl 2,5-dibromobenzoate has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Benzoylphenyl 2,5-dibromobenzoate in lab experiments is its relatively low cost and ease of synthesis. However, 4-Benzoylphenyl 2,5-dibromobenzoate has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Benzoylphenyl 2,5-dibromobenzoate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in the treatment of neurodegenerative disorders, and the exploration of its potential applications in material science and organic chemistry.
In conclusion, 4-Benzoylphenyl 2,5-dibromobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Benzoylphenyl 2,5-dibromobenzoate is needed to fully understand its potential applications and effects.

Synthesis Methods

The synthesis of 4-Benzoylphenyl 2,5-dibromobenzoate can be achieved through several methods, including the Friedel-Crafts acylation reaction, Suzuki coupling reaction, and the Ullmann reaction. The most common method for synthesizing 4-Benzoylphenyl 2,5-dibromobenzoate is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 2,5-dibromobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

4-Benzoylphenyl 2,5-dibromobenzoate has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, 4-Benzoylphenyl 2,5-dibromobenzoate has been used as a building block for the synthesis of various polymers and organic materials. In organic chemistry, 4-Benzoylphenyl 2,5-dibromobenzoate has been used as a reagent for the synthesis of various organic compounds.

properties

Molecular Formula

C20H12Br2O3

Molecular Weight

460.1 g/mol

IUPAC Name

(4-benzoylphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C20H12Br2O3/c21-15-8-11-18(22)17(12-15)20(24)25-16-9-6-14(7-10-16)19(23)13-4-2-1-3-5-13/h1-12H

InChI Key

ZSATYTVECICBOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.